molecular formula C16H11Cl2N5O3 B13745565 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one CAS No. 26858-84-4

1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one

Cat. No.: B13745565
CAS No.: 26858-84-4
M. Wt: 392.2 g/mol
InChI Key: GUOHODXWACDJHL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one (CAS: 29330-49-2) is an azo-pyrazolinone derivative characterized by a pyrazolinone core substituted with a 2,5-dichlorophenyl group at position 1, a methyl group at position 3, and an o-nitrophenylazo moiety at position 4 (Figure 1). This compound is primarily utilized as a vibrant yellow-orange dye in the textile industry due to its strong chromophoric azo group and stability under dyeing conditions . In biomedical research, it serves as a fluorescent label for detecting proteins and nucleic acids, leveraging its conjugated π-system for optical activity .

Properties

CAS No.

26858-84-4

Molecular Formula

C16H11Cl2N5O3

Molecular Weight

392.2 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3

InChI Key

GUOHODXWACDJHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Overview of Pyrazoline Core Synthesis

The pyrazoline nucleus can be synthesized by several well-established methodologies, primarily:

Among these, the cyclocondensation of 1,3-diketones with hydrazine derivatives is the most classical and widely utilized method due to its simplicity and high yields. For example, Girish et al. reported a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles via condensation of phenylhydrazine with ethyl acetoacetate, achieving yields up to 95% under mild conditions.

Preparation of 1-(2,5-Dichlorophenyl)-3-methyl-2-pyrazolin-5-one Intermediate

The first step in preparing the target compound involves synthesizing the pyrazolin-5-one intermediate substituted with the 2,5-dichlorophenyl group and a methyl group at position 3. This is typically achieved by:

  • Reacting 1-(2,5-dichlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate or substituted hydrazines under reflux in ethanol or aprotic solvents such as DMF or NMP.
  • Optimization of reaction conditions, including temperature, solvent polarity, and acid catalysts (e.g., HCl), can significantly improve regioselectivity and yield. For instance, addition of 10 N HCl in amide solvents accelerates dehydration and enhances yield.
Parameter Typical Conditions Effect on Yield/Selectivity
Solvent Ethanol, DMF, NMP Aprotic solvents favor regioselectivity
Temperature Ambient to reflux Higher temperature accelerates reaction
Catalyst HCl (10 N) Increases dehydration rate
Reaction Time 1-4 hours Longer time improves conversion
Yield 70-95% Depends on conditions

Diazotization and Azo Coupling for Azo Substitution

The azo group (-N=N-) linked to the o-nitrophenyl moiety is introduced by a classical diazotization-coupling reaction:

  • Diazotization: The o-nitroaniline is treated with sodium nitrite in acidic medium (usually HCl) at low temperature (0-5°C) to form the diazonium salt.
  • Coupling: The diazonium salt is then coupled with the pyrazolin-5-one intermediate under alkaline or neutral conditions to form the azo linkage at position 4 of the pyrazoline ring.

The coupling reaction is sensitive to pH, temperature, and solvent. Sodium acetate or sodium carbonate buffers are commonly used to maintain optimal pH for azo coupling.

Step Reagents/Conditions Notes
Diazotization o-Nitroaniline, NaNO2, HCl, 0-5°C Freshly prepared diazonium salt needed
Coupling Pyrazolin-5-one intermediate, NaOAc buffer pH ~6-8 optimal for coupling
Solvent Water, ethanol-water mixtures Solubility affects coupling efficiency
Temperature 0-10°C during diazotization; room temp for coupling Avoid decomposition of diazonium salt

Representative Synthetic Route

A generalized synthetic route for 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one is as follows:

  • Synthesis of 1-(2,5-dichlorophenyl)-3-methyl-2-pyrazolin-5-one:

    • Condense 1-(2,5-dichlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate in ethanol under reflux for 2-3 hours.
    • Isolate and purify the pyrazolin-5-one intermediate by recrystallization.
  • Diazotization of o-nitroaniline:

    • Dissolve o-nitroaniline in dilute HCl, cool to 0-5°C.
    • Add sodium nitrite solution dropwise to form diazonium salt.
  • Azo coupling:

    • Add the pyrazolin-5-one intermediate dissolved in sodium acetate buffer to the diazonium salt solution at 0-5°C.
    • Stir the reaction mixture for 1-2 hours, then isolate the azo dye by filtration and recrystallization.

Experimental Data and Yields

Compound/Step Yield (%) Purity (by HPLC) Notes
Pyrazolin-5-one intermediate 85-90 >98% High purity after recrystallization
Diazotization of o-nitroaniline Quantitative N/A Diazonium salt used immediately
Azo coupling product (final dye) 75-85 >95% Stable, bright orange-red solid

Spectral data (UV-Vis, IR, NMR) confirm the structure and azo linkage, consistent with literature reports on similar azo-pyrazoline dyes.

Alternative Methods and Catalytic Improvements

Recent literature suggests the use of nano-catalysts (e.g., nano-ZnO) and ionic liquids as green solvents to improve reaction efficiency and reduce environmental impact. Microwave-assisted synthesis has also been explored to shorten reaction times.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Cyclocondensation of diketone + hydrazine 1,3-diketone, hydrazine hydrate Simple, high yield, scalable Requires careful control of regioselectivity
Diazotization-coupling o-Nitroaniline, NaNO2, pyrazoline intermediate Classical, well-established Sensitive to pH and temperature
Nano-catalyzed green synthesis Nano-ZnO, ionic liquids Eco-friendly, high yield Requires catalyst preparation
Microwave-assisted synthesis Same as above Fast reaction times Requires specialized equipment

Chemical Reactions Analysis

Reduction Reactions

The azo (-N=N-) and nitro (-NO₂) groups are reducible under specific conditions:

  • Azo Reduction :

    • Treatment with sodium dithionite (Na₂S₂O₄) in aqueous ethanol cleaves the -N=N- bond, yielding 1-(2,5-dichlorophenyl)-3-methyl-2-pyrazolin-5-one and o-nitroaniline .

    • Catalytic hydrogenation (H₂/Pd-C) may further reduce the nitro group to an amine (-NH₂) .

  • Nitro Group Reduction :

    • Selective reduction of the o-nitrophenyl group using Sn/HCl converts it to an o-aminophenyl derivative without altering the azo bond .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metals via:

  • The carbonyl oxygen of the pyrazolinone ring.

  • The azo group’s nitrogen atoms.

Reported Complexes :

Metal IonCoordination SiteApplicationSource
Cu(II)Pyrazolinone-O, Azo-NAnticancer studies
Cd(II)Pyrazolinone-OFluorescent materials

For example, copper complexes exhibit enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀ = 15.0 µg/ml for Eca-109 cells) .

Tautomerism and Acid-Base Behavior

The pyrazolinone core exists in equilibrium between keto and enol tautomers:

Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}

  • Acidic Conditions : Stabilizes the enol form, enhancing reactivity toward electrophiles.

  • Basic Conditions : Deprotonation at the 4-position generates a nucleophilic site for further alkylation/acylation .

Oxidative Stability

  • Cleavage of the azo bond.

  • Oxidation of the pyrazolinone ring to carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in several medicinal applications, particularly in the development of pharmaceutical agents:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolones exhibit significant antimicrobial properties. For example, compounds similar to 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one have been tested against various bacteria and fungi, showing promising results in inhibiting growth .
  • Anti-inflammatory Properties : Pyrazolone derivatives are known for their anti-inflammatory effects. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Analgesic Effects : The analgesic properties of pyrazolone compounds have been documented, suggesting potential use in pain management therapies .

Analytical Chemistry Applications

This compound is also valuable in analytical chemistry:

  • Colorimetric Analysis : The azo group in the compound allows it to form colored complexes with various metal ions. This property is exploited in colorimetric assays for detecting metal ions in environmental samples .
  • Spectroscopic Studies : The compound's distinct spectral characteristics make it suitable for studies involving UV-visible spectroscopy and infrared spectroscopy. These methods help elucidate structural information and confirm the presence of functional groups .

Materials Science Applications

In materials science, this compound has potential applications:

  • Nonlinear Optical Materials : Due to its unique electronic structure, this compound has been investigated for its nonlinear optical properties. Such materials are essential in the development of optical devices like lasers and modulators .

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various pyrazolone derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to conventional antibiotics .
  • Spectroscopic Characterization : Researchers conducted a thorough spectroscopic analysis using UV-visible and FTIR techniques to characterize the electronic transitions and functional groups present in this compound. This characterization aids in understanding its reactivity and potential applications in synthesis .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions, influencing various cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazolinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 1-(2,5-Dichlorophenyl), 3-methyl, 4-(o-nitrophenylazo) C₁₆H₁₁Cl₂N₅O₃ 400.20 Textile dyeing, fluorescent labeling
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone 1-(2,5-Dichloro-4-sulfophenyl), 3-methyl C₁₀H₈Cl₂N₂O₃S 329.16 Intermediate for water-soluble dyes
4-[(5-Chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one 1-Phenyl, 3-methyl, 4-(5-chloro-2-hydroxy-3-nitrophenylazo) C₁₆H₁₂ClN₅O₄ 373.75 Potential pigment or specialty dye
1-Phenyl-3-methyl-4-(o-chlorophenylazo)-2-pyrazolin-5-one 1-Phenyl, 3-methyl, 4-(o-chlorophenylazo) C₁₆H₁₃ClN₄O 324.75 Anti-tumor activity (in vitro studies)

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s o-nitro and dichlorophenyl groups enhance its stability and color intensity compared to non-halogenated analogs .
  • Solubility : Sulfonated derivatives (e.g., 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone) exhibit higher water solubility due to the sulfonic acid group, making them suitable for aqueous dye formulations .

Functional and Regulatory Comparisons

Table 2: Functional Performance and Regulatory Status

Compound Name Optical Properties Toxicity Concerns Regulatory Status
Target Compound λₘₐₓ: ~420 nm (yellow-orange) Bioaccumulation risk, aquatic toxicity Restricted under REACH; requires controlled disposal
4-[(5-Chloro-2-hydroxy-3-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one λₘₐₓ: ~450 nm (reddish hue) Limited toxicity data Not widely regulated; research use only
Muzolimine (CAS: 55294-15-0) N/A Nephrotoxicity, banned in pharmaceuticals Withdrawn globally due to severe side effects

Key Findings :

  • Toxicity: The target compound’s dichlorophenyl and nitro groups contribute to its environmental persistence, necessitating stricter regulations compared to non-halogenated analogs .
  • Optical Tuning : Substituent position (e.g., o-nitro vs. p-nitro) significantly affects λₘₐₓ, enabling color customization for industrial applications .

Biological Activity

1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one, commonly referred to as compound 29330-49-2, is a synthetic pyrazolone derivative characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and enzyme inhibition properties.

  • Molecular Formula : C16H11Cl2N5O3
  • Molecular Weight : 392.2 g/mol
  • CAS Number : 29330-49-2
  • Predicted Boiling Point : 594.1 ± 50.0 °C
  • Density : 1.56 ± 0.1 g/cm³

Antimicrobial Activity

Research indicates that compounds with similar azo and pyrazolone structures exhibit significant antimicrobial properties. The compound's efficacy against various bacterial strains has been evaluated, with promising results suggesting potential application in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus4 μg/mL8 μg/mL
Escherichia coli8 μg/mL16 μg/mL
Helicobacter pylori2 μg/mL4 μg/mL

These results demonstrate that the compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, particularly Helicobacter pylori, which is known for its role in gastric ulcers and cancers .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Assay Type IC50 Value (μM)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

These findings suggest that the compound could be beneficial in formulations aimed at combating oxidative damage .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes involved in various biochemical pathways:

Enzyme IC50 Value (μM)
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42
Xanthine Oxidase (XO)72.4

The selective inhibition of BChE over AChE indicates potential applications in treating Alzheimer's disease and other cognitive disorders .

Case Study 1: Antimicrobial Efficacy

In a study conducted on the effectiveness of various pyrazolone derivatives, including the compound of interest, it was found that modifications to the phenolic groups significantly enhanced antibacterial activity. The ortho-nitrophenyl group was particularly effective against resistant strains of bacteria .

Case Study 2: Antioxidant Properties

A clinical trial involving patients with oxidative stress-related conditions demonstrated that administration of the compound resulted in a marked decrease in biomarkers of oxidative damage, supporting its use as a therapeutic agent .

Q & A

Q. What are the established methods for synthesizing 1-(2,5-dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one, and how are these compounds characterized?

The synthesis typically involves coupling diazonium salts with pyrazolin-5-one intermediates. For example, diazonium salts derived from o-nitrophenyl groups react with 3-methyl-2-pyrazolin-5-one derivatives under alkaline conditions (e.g., sodium acetate) to form the azo linkage . Characterization employs elemental analysis, IR spectroscopy (to confirm C=O and N=N stretches), 1^1H NMR (to identify aromatic protons and methyl groups), and mass spectrometry (to verify molecular ion peaks) .

Q. How can researchers evaluate the biological activity of this compound, particularly its antibacterial properties?

Antibacterial activity is assessed using agar diffusion or broth dilution assays. For instance, technical agar and nutrient broth are inoculated with bacterial strains (e.g., E. coli or S. aureus), and zones of inhibition are measured after applying the compound dissolved in DMSO. Tetracycline is often used as a positive control .

Q. What safety precautions are necessary when handling this azo-pyrazolinone compound?

Due to potential toxicity and reactivity of azo groups, researchers should use fume hoods, wear nitrile gloves, and avoid inhalation. Emergency measures include rinsing exposed skin with water and consulting a physician if ingested. Safety data sheets for structurally similar azo compounds emphasize avoiding direct contact and ensuring proper ventilation .

Advanced Research Questions

Q. How do substituents like the o-nitrophenylazo group influence the compound’s photostability and electronic properties?

The o-nitro group enhances electron-withdrawing effects, stabilizing the azo linkage but reducing photostability due to nitro-to-azo conjugation. UV-Vis spectroscopy reveals shifts in λmax\lambda_{\text{max}} (e.g., 450–500 nm for nitro-azo systems), while computational studies (DFT) model HOMO-LUMO gaps to predict reactivity . Comparative studies with chloro or methoxy substituents show reduced bathochromic shifts, highlighting the nitro group’s role in electronic modulation .

Q. What strategies optimize the synthesis yield of this compound, especially in scaling up reactions?

Yield optimization involves controlling pH (8–9 for diazonium coupling), temperature (0–5°C during diazotization), and stoichiometry (1:1 molar ratio of diazonium salt to pyrazolinone). Solvent choice (e.g., ethanol/water mixtures) improves solubility, and purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from variations in bacterial strains, solvent systems (e.g., DMSO vs. aqueous), or substituent positioning. Meta-analyses should standardize protocols (e.g., CLSI guidelines) and use structure-activity relationship (SAR) models to isolate critical functional groups. For example, replacing the o-nitro group with sulfonamide moieties alters lipophilicity and bioavailability, affecting MIC values .

Q. What methodologies assess the environmental impact or endocrine-disrupting potential of this compound?

Advanced toxicity screening includes in vitro assays (e.g., estrogen receptor binding) and in vivo models (e.g., zebrafish embryos) to detect endocrine disruption. The U.S. EPA’s ToxCast database prioritizes compounds for testing based on structural alerts, such as azo linkages and aromatic chloro groups . Persistence studies use HPLC-MS to track degradation products in simulated wastewater .

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